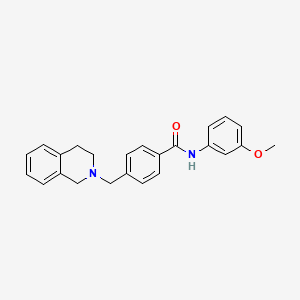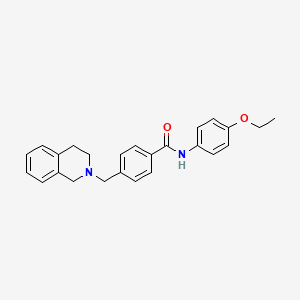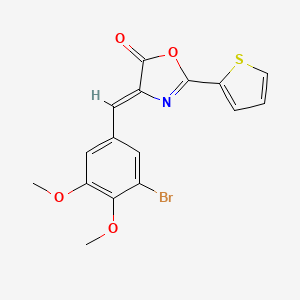methanone](/img/structure/B3456079.png)
[5-hydroxy-1-(4-iodophenyl)-2-methyl-1H-indol-3-yl](phenyl)methanone
Vue d'ensemble
Description
[5-hydroxy-1-(4-iodophenyl)-2-methyl-1H-indol-3-yl](phenyl)methanone, also known as GR-21, is a synthetic compound that belongs to the indole family. It has been widely studied for its potential therapeutic applications, particularly in the field of neuroscience. The purpose of
Mécanisme D'action
[5-hydroxy-1-(4-iodophenyl)-2-methyl-1H-indol-3-yl](phenyl)methanone works by modulating the activity of various neurotransmitter systems in the brain, including the serotonin, dopamine, and glutamate systems. It has been found to increase the levels of serotonin and dopamine in the brain, which are known to play a key role in regulating mood, cognition, and behavior. Additionally, this compound has been found to inhibit the activity of pro-inflammatory cytokines, which are known to contribute to the progression of neurodegenerative diseases.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects in the brain. It has been found to increase the levels of brain-derived neurotrophic factor (BDNF), a protein that is essential for the growth and survival of neurons. Additionally, this compound has been found to increase the levels of antioxidant enzymes, which protect neurons from oxidative stress and damage.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of [5-hydroxy-1-(4-iodophenyl)-2-methyl-1H-indol-3-yl](phenyl)methanone as a research tool is its ability to cross the blood-brain barrier, which allows it to directly target the brain. Additionally, this compound has been found to have a relatively low toxicity profile, making it a safe and effective research tool. However, one limitation of this compound is its limited solubility in water, which can make it difficult to administer in certain experimental settings.
Orientations Futures
There are a number of potential future directions for research on [5-hydroxy-1-(4-iodophenyl)-2-methyl-1H-indol-3-yl](phenyl)methanone. One area of focus could be on its potential therapeutic applications for neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, further research could be conducted to better understand the mechanism of action of this compound, and to identify potential targets for drug development. Finally, future research could also explore the potential use of this compound as a research tool for studying the neurobiology of mood, cognition, and behavior.
Applications De Recherche Scientifique
[5-hydroxy-1-(4-iodophenyl)-2-methyl-1H-indol-3-yl](phenyl)methanone has been extensively studied for its potential therapeutic applications in the field of neuroscience. It has been found to exhibit neuroprotective and anti-inflammatory properties, making it a promising candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Propriétés
IUPAC Name |
[5-hydroxy-1-(4-iodophenyl)-2-methylindol-3-yl]-phenylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16INO2/c1-14-21(22(26)15-5-3-2-4-6-15)19-13-18(25)11-12-20(19)24(14)17-9-7-16(23)8-10-17/h2-13,25H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGBNXSAOCDSNJN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(N1C3=CC=C(C=C3)I)C=CC(=C2)O)C(=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16INO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![ethyl 4-{[4-(3,4-dihydro-2(1H)-isoquinolinylmethyl)benzoyl]amino}benzoate](/img/structure/B3456014.png)
![N-(4-ethoxyphenyl)-N-[2-(4-morpholinyl)-2-oxoethyl]benzenesulfonamide](/img/structure/B3456019.png)

![N-[4-({(4-methoxyphenyl)[2-oxo-2-(1-pyrrolidinyl)ethyl]amino}sulfonyl)phenyl]acetamide](/img/structure/B3456043.png)
![3-(8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl)-2-naphthol](/img/structure/B3456049.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-N-[(3-oxo-1-benzothien-2(3H)-ylidene)methyl]acetamide](/img/structure/B3456053.png)
![4-{[(3-bromophenyl)amino]methylene}-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B3456060.png)
![4-{[(2-iodophenyl)amino]methylene}-2-phenyl-1,3-oxazol-5(4H)-one](/img/structure/B3456066.png)
![ethyl 2-{[(acetylamino)carbonothioyl]amino}-4-(4-biphenylyl)-3-thiophenecarboxylate](/img/structure/B3456089.png)
![ethyl 2-[(anilinocarbonothioyl)amino]-4-(4-methylphenyl)-3-thiophenecarboxylate](/img/structure/B3456092.png)

![2-(4-biphenylyloxy)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B3456105.png)
